3-Hydroxy-2-methoxyxanthen-9-one
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Overview
Description
3-Hydroxy-2-methoxyxanthen-9-one is a chemical compound with the molecular formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by a xanthone core structure with hydroxy and methoxy substituents at the 3 and 2 positions, respectively .
Preparation Methods
The synthesis of 3-Hydroxy-2-methoxyxanthen-9-one can be achieved through various synthetic routes. One common method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve optimization of these classical procedures to enhance efficiency and scalability .
Chemical Reactions Analysis
3-Hydroxy-2-methoxyxanthen-9-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, methyl iodide, and hydrazine hydrate . For example, a reaction with methyl iodide in the presence of potassium carbonate in acetone can yield various substituted xanthones . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-2-methoxyxanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex xanthone derivatives . In biology and medicine, xanthones, including this compound, have shown promising activities such as anti-cancer, anti-inflammatory, and antioxidant effects . These compounds are also being explored for their potential use in treating neurodegenerative diseases and as sensitizing chromophores in chemical biology .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxyxanthen-9-one involves modulation of various molecular targets and pathways. For instance, xanthones have been shown to activate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This activation leads to the upregulation of antioxidant enzymes and protective proteins, thereby exerting anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
3-Hydroxy-2-methoxyxanthen-9-one can be compared with other similar xanthone derivatives such as 3-hydroxyxanthone and 2-methoxyxanthone . While these compounds share the same xanthone core structure, the specific substituents at different positions confer unique biological activities and chemical properties. For example, 3-hydroxyxanthone has been shown to possess anti-inflammatory activity by inhibiting NADPH-catalyzed lipid peroxidation . The presence of both hydroxy and methoxy groups in this compound may enhance its overall bioactivity and solubility compared to its analogs .
Properties
CAS No. |
33018-28-9 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-hydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-13-6-9-12(7-10(13)15)18-11-5-3-2-4-8(11)14(9)16/h2-7,15H,1H3 |
InChI Key |
VVZBRQKEVJGCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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